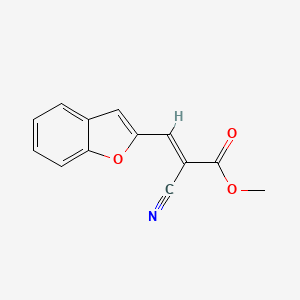
Methyl (2E)-3-(1-benzofuran-2-YL)-2-cyanoprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2E)-3-(1-benzofuran-2-YL)-2-cyanoprop-2-enoate is an organic compound that features a benzofuran moiety Benzofuran derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2E)-3-(1-benzofuran-2-YL)-2-cyanoprop-2-enoate typically involves the reaction of benzofuran derivatives with appropriate reagents under controlled conditions. One common method involves the Knoevenagel condensation reaction, where benzofuran-2-carbaldehyde reacts with malononitrile in the presence of a base such as piperidine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-3-(1-benzofuran-2-YL)-2-cyanoprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction can produce benzofuran-2-ylmethanol derivatives.
Scientific Research Applications
Methyl (2E)-3-(1-benzofuran-2-YL)-2-cyanoprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (2E)-3-(1-benzofuran-2-YL)-2-cyanoprop-2-enoate involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Known for its biological activities, including anticancer properties.
Uniqueness
Methyl (2E)-3-(1-benzofuran-2-YL)-2-cyanoprop-2-enoate is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H9NO3 |
|---|---|
Molecular Weight |
227.21 g/mol |
IUPAC Name |
methyl (E)-3-(1-benzofuran-2-yl)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C13H9NO3/c1-16-13(15)10(8-14)7-11-6-9-4-2-3-5-12(9)17-11/h2-7H,1H3/b10-7+ |
InChI Key |
HUTTXHHCZILHNA-JXMROGBWSA-N |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC2=CC=CC=C2O1)/C#N |
Canonical SMILES |
COC(=O)C(=CC1=CC2=CC=CC=C2O1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















